(1R,2S)-2-Amino-1,2-diphenylethanol
Overview
Description
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, where the amino group and the hydroxyl group are positioned on the same carbon atom but in different spatial orientations. The compound is often used in asymmetric synthesis and as a chiral building block in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For example, the reduction of 2-amino-1,2-diphenylethanone with a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the asymmetric hydrogenation of the corresponding imine, which can be catalyzed by chiral transition metal complexes .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts or chiral auxiliaries to achieve high yields and enantioselectivity. The use of whole-cell biocatalysts, such as yeast, has been reported for the reduction of ketones to the corresponding alcohols . Additionally, the use of chiral auxiliaries in the synthesis can help in achieving the desired stereochemistry with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include the corresponding ketones, alcohols, and N-alkylated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism by which (1R,2S)-2-Amino-1,2-diphenylethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for chiral catalysts, facilitating asymmetric synthesis reactions. It can also interact with enzymes, influencing their activity and selectivity. The specific pathways involved depend on the particular application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol: The enantiomer of (1R,2S)-2-Amino-1,2-diphenylethanol, which has opposite stereochemistry and different biological activities.
(1R,2S)-1-Amino-2-indanol: A structurally similar compound with a different aromatic ring system, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds .
Properties
IUPAC Name |
(1R,2S)-2-amino-1,2-diphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23190-16-1 | |
Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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